molecular formula C19H19ClNO6S- B12727738 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate CAS No. 90932-92-6

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate

Cat. No.: B12727738
CAS No.: 90932-92-6
M. Wt: 424.9 g/mol
InChI Key: IYNIXDBLAVOMAW-UHFFFAOYSA-M
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Description

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate is an organic compound with the molecular formula C17H15ClO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of fenofibric acid, which is widely used as a hypolipidemic agent to reduce cholesterol levels and triglycerides in the blood .

Preparation Methods

The synthesis of 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzophenone to form 4-(4-chlorobenzoyl)phenol. This intermediate is then reacted with 2-bromo-2-methylpropionic acid to yield 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid. Finally, the compound is converted to its ethanesulfonate derivative through a reaction with ethanesulfonyl chloride .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: As a derivative of fenofibric acid, it is investigated for its hypolipidemic effects and potential use in treating cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammation. By activating PPARs, the compound helps reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood .

Comparison with Similar Compounds

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and side effect profiles, making this compound a unique and valuable compound in scientific research and medicine.

Properties

CAS No.

90932-92-6

Molecular Formula

C19H19ClNO6S-

Molecular Weight

424.9 g/mol

IUPAC Name

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate

InChI

InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26)/p-1

InChI Key

IYNIXDBLAVOMAW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)NCCS(=O)(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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